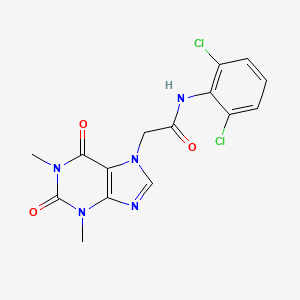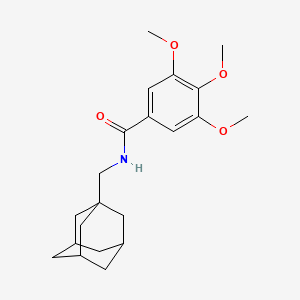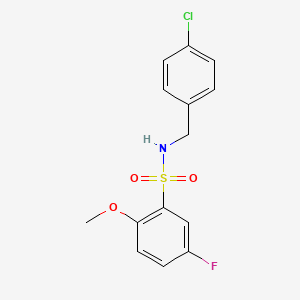![molecular formula C24H24N2O4 B4446194 N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4446194.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide
Vue d'ensemble
Description
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide, also known as MDCO-2010, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in the regulation of inflammatory responses in the body.
Mécanisme D'action
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide works by inhibiting the activity of PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP). cAMP is a signaling molecule that plays an important role in regulating the inflammatory response in the body. By inhibiting PDE4, N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide increases the levels of cAMP, which in turn reduces the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory diseases. It has also been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and COPD. Additionally, N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide has been shown to have anxiolytic and antidepressant effects in rodent models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide is its potency and specificity for PDE4 inhibition. This makes it a valuable tool for studying the role of PDE4 in various inflammatory diseases. However, one limitation of N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide is its relatively short half-life, which may limit its therapeutic potential in vivo.
Orientations Futures
There are several potential future directions for research on N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide. One area of interest is the development of more potent and selective PDE4 inhibitors based on the structure of N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide. Another area of interest is the investigation of the role of PDE4 in other diseases, such as cancer and neurodegenerative disorders. Finally, further studies are needed to determine the safety and efficacy of N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide in clinical trials.
Applications De Recherche Scientifique
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-2-naphthalen-2-yloxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-17(30-20-11-10-18-6-2-3-7-19(18)16-20)23(27)25-22-9-5-4-8-21(22)24(28)26-12-14-29-15-13-26/h2-11,16-17H,12-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGTUTBAIXPDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)OC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4446121.png)
![methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4446137.png)


![N-(2,3-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446149.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4446161.png)
![N-(2,6-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446170.png)
![N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride](/img/structure/B4446176.png)
![2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide](/img/structure/B4446179.png)
![N-(tert-butyl)-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4446187.png)
![N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4446188.png)
![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4446208.png)
![1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4446216.png)
